molecular formula C19H14 B134967 3-Methylbenz[a]anthracene CAS No. 2498-75-1

3-Methylbenz[a]anthracene

Cat. No. B134967
CAS RN: 2498-75-1
M. Wt: 242.3 g/mol
InChI Key: VYZKVUIQCRWXJH-UHFFFAOYSA-N
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Description

3-Methylbenz[a]anthracene is a methylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its role in chemical carcinogenesis. While the provided papers do not directly discuss 3-Methylbenz[a]anthracene, they provide insights into the behavior of similar methylated benz[a]anthracenes and their metabolic activation, synthesis, molecular structure, and chemical reactions.

Synthesis Analysis

The synthesis of various methylated benz[a]anthracenes and related compounds is described in several studies. For instance, an improved synthesis of 5-methylbenz[a]anthracene is reported, which involves a three-step process starting from a commercially available compound, yielding an 82% overall yield . Another study describes the synthesis of dibenz[a,c]anthracene through a tandem aryne Diels-Alder cycloaddition-deoxygenation strategy . These synthetic methods could potentially be adapted for the synthesis of 3-Methylbenz[a]anthracene.

Molecular Structure Analysis

The molecular structures of several methylbenz[a]anthracenes have been determined by X-ray analyses, revealing that they are almost planar and exhibit closely similar dimensions . The study of 5-methoxy,7-methylbenz[a]anthracene, in particular, shows that the molecule is highly planar, with substituents lying within the mean plane of the polycyclic skeleton . These findings suggest that 3-Methylbenz[a]anthracene would likely have a similar planar structure.

Chemical Reactions Analysis

The metabolic activation and subsequent reactions of methylated benz[a]anthracenes are critical in understanding their tumorigenic potential. The metabolic activation of 7-methylbenz[a]anthracene in mouse skin, for example, shows that the 3,4-dihydrodiol metabolite has a high tumor-initiating activity . Additionally, the preparation and metabolism of epoxides related to 7,12-dimethylbenz[a]anthracene have been described, with the epoxides being enzymatically converted into trans-dihydrodiols by rat liver microsomal fractions . These studies highlight the importance of metabolic activation in the carcinogenicity of methylated benz[a]anthracenes, which could be relevant for 3-Methylbenz[a]anthracene as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylated benz[a]anthracenes are influenced by their molecular structure. The planarity and bond lengths within the molecules can affect their stability and reactivity. For example, the introduction of alkylthio groups into dibenz[a,j]anthracene derivatives has been shown to improve solubility in organic solvents . This modification could potentially be applied to 3-Methylbenz[a]anthracene to enhance its solubility for various applications.

Scientific Research Applications

Atomic Force Microscopic Studies

Atomic Force Microscopy (AFM) has been utilized to study chemically reacting crystals, including anthracenes. These studies provide insights into the basic phase transformation mechanisms, detailed molecular mechanisms for transport phenomena, and the behavior of anthracene in various chemical reactions, including interactions with bromine and chlorine, leading to new solid phases (Kaupp, 1994).

Polycyclic Aromatic Hydrocarbons (PAHs) in Foods

Research on PAHs, including 3-Methylbenz[a]anthracene, has shown that these compounds exhibit mutagenic and carcinogenic potentials. Cooking processes are identified as a major source of PAHs in foods. This study also reviews methods for detecting PAHs in food and assessing human exposure to these compounds (Adeyeye, 2020).

Applications in Organic Chemistry and Material Science

Anthracene derivatives, including 3-Methylbenz[a]anthracene, play a crucial role in the development of organic photochemistry, material chemistry, and in the design of organic light-emitting devices. These compounds are investigated for their potential in optical, electronic, and magnetic switches, as well as for probing DNA cleavage in biological systems (Mn & Pr, 2016).

Environmental and Ecological Risks

Studies on the environmental and ecological risks associated with PAHs, including 3-Methylbenz[a]anthracene, highlight their persistence in water and sediment environments. These compounds pose significant risks to aquatic organisms and require further research to fully understand their impact on ecosystems (Meng et al., 2019).

properties

IUPAC Name

3-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZKVUIQCRWXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179697
Record name 3-Methylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenz[a]anthracene

CAS RN

2498-75-1
Record name 3-Methylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2498-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(a)anthracene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenz[a]anthracene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409462
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Record name 3-Methylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLBENZ(A)ANTHRACENE
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